N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring system conjugated with an indole moiety and a carboxamide group. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The synthesis and reactions of indole derivatives can be influenced by various factors, including the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms the carbon-carbon bond between the benzofuran and indole components. This reaction requires a boronic acid derivative of benzofuran and an indole derivative with a halogen substituent. The reaction is catalyzed by a palladium complex and conducted under mild conditions to ensure functional group tolerance.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of various functional groups at specific positions on the benzofuran or indole rings.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications are vast, including antiviral, anti-inflammatory, anticancer, and antioxidant properties . The indole and benzofuran moieties are known to interact with multiple biological targets, making this compound a valuable candidate for drug development.
Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, including cancer and microbial infections. Its ability to modulate biological pathways makes it a potential therapeutic agent.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of advanced materials and pharmaceuticals. Its unique structure allows for the creation of novel compounds with diverse applications.
Comparison with Similar Compounds
Indole-3-carboxamide: Similar structure but lacks the benzofuran ring.
Benzofuran-2-carboxamide: Lacks the indole moiety.
N-(2-hydroxyethyl)indole-5-carboxamide: Similar indole structure but different substituents.
Uniqueness: N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzofuran-2-carboxamide stands out due to its dual ring system, which provides enhanced biological activity and versatility in chemical synthesis compared to its simpler analogs.
This compound represents a significant advancement in the field of medicinal chemistry, with potential applications across various scientific disciplines. Its unique structure and multifaceted properties make it a valuable subject for ongoing research and development.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)12-21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-11,17,23H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKGJBWEPXAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.